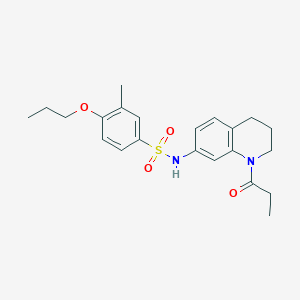

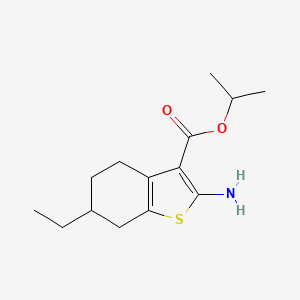

2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide” is a chemical compound. It seems to be related to the family of benzothiazole and quinoline derivatives . These types of compounds have been studied for their potential antibacterial properties .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available resources .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not provided in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis and Diuretic Activity : A study demonstrated the synthesis of new benzothiazole sulfonamides, including compounds similar to the mentioned chemical structure, highlighting their potential as diuretic agents. These compounds exhibited significant in vivo diuretic activity in experimental rats, with insights into their binding modes provided by docking studies (Husain et al., 2016).

- Fluorescent Probe Development : Another research direction involved the synthesis of novel quinoline derivatives for use as fluorescent probes. These compounds demonstrated promising fluorescent properties, making them suitable for various applications in chemical and biological research (Bodke et al., 2013).

Biological and Pharmacological Investigations

- Antimicrobial Activity : Research into the antimicrobial properties of quinoline derivatives has shown the potential for these compounds in treating bacterial infections, with several synthesized derivatives displaying activity against pathogenic bacteria (Idrees et al., 2020).

- Carbonic Anhydrase Inhibition : A series of studies focused on the inhibition of carbonic anhydrase (CA) isoforms by quinoline-sulfonamide derivatives. These compounds exhibited varying degrees of inhibitory activity against different CA isoforms, highlighting their potential in developing novel inhibitors for therapeutic applications (Thacker et al., 2019).

Material Science and Chemical Engineering

- Polymerization Initiators : Research into the synthesis of hyperbranched aromatic polyamides revealed the potential of quinoline-containing compounds as initiators for room-temperature radical polymerization of certain resins. This property is significant for developing low-temperature, thermally curable thermosetting resin systems (Baek et al., 2003).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3S2/c24-32(29,30)15-10-11-19-21(12-15)31-23(26-19)27-22(28)17-13-20(14-6-2-1-3-7-14)25-18-9-5-4-8-16(17)18/h1-13H,(H2,24,29,30)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDNMLHTSOMMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2771719.png)

![Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B2771722.png)

![2-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2771725.png)

![(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2771730.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2771733.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2771734.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2771738.png)